molecular formula C10H9FN2O B13776017 3-Ethyl-6-fluoroquinazolin-4-one

3-Ethyl-6-fluoroquinazolin-4-one

Cat. No.: B13776017
M. Wt: 192.19 g/mol
InChI Key: CXXQQCHYMHUVAY-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.

Industrial Production Methods

Industrial production methods for 3-Ethyl-6-fluoroquinazolin-4(3H)-one may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the quinazolinone core, potentially leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can reduce the carbonyl group to form alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoroquinazolin-4(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the ethyl and fluoro substituents.

    6-Fluoroquinazolin-4(3H)-one: Similar compound with only the fluorine substituent.

    3-Ethylquinazolin-4(3H)-one: Similar compound with only the ethyl substituent.

Uniqueness

3-Ethyl-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both ethyl and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-ethyl-6-fluoroquinazolin-4-one

InChI

InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3

InChI Key

CXXQQCHYMHUVAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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